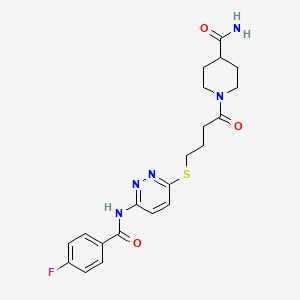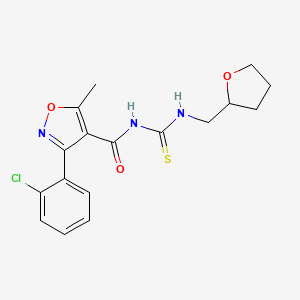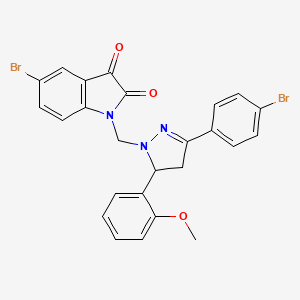![molecular formula C22H17N7O4 B2895398 2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537661-76-0](/img/structure/B2895398.png)
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures are often used in the field of medicinal chemistry due to their potential biological activities . They may have various functional groups that can interact with biological targets, leading to a range of potential therapeutic effects.
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the triazolopyrimidine core, followed by various substitutions at different positions to introduce the desired functional groups .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and may involve various mechanisms. Photoreactions, for example, have been studied in similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their solubility, stability, and reactivity, can be analyzed using various techniques. These properties are often important for their potential use as drugs .Applications De Recherche Scientifique
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveals significant antiprotozoal activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, including variations synthesized through multiple steps involving bromination, Suzuki coupling, and hydrogenation, have shown strong DNA affinities and in vitro IC50 values indicating high potency. Some have also demonstrated excellent in vivo activity in mouse models, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Heterocyclic Synthesis Techniques
The synthesis of heterocyclic compounds, such as 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles via O-ethylformimides, showcases advanced techniques in heterocyclic chemistry. These processes involve the conversion of enamino nitriles to O-ethylformimides, followed by reaction with semicarbazide and cyclization with dichlorotriphenylphosphorane, leading to novel triazolo-pyrimidines (Wamhoff et al., 1993).
DNA-binding Affinity and Antimicrobial Activity
Studies on compounds like 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, and its interaction with DNA demonstrate enhanced DNA-binding affinity. This increased affinity is attributed to direct hydrogen bond interactions and better alignment with the DNA's minor groove, offering insights into the structural optimization for improved biological activity (Laughton et al., 1995).
Supramolecular Chemistry
Research into pyrimidine derivatives for supramolecular assemblies explores the use of novel pyrimidine compounds as ligands in co-crystallization with crown ethers. These studies provide valuable information on designing molecules for specific supramolecular interactions, utilizing hydrogen bonding and macrocyclic cations for constructing 2D and 3D networks (Fonari et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O4/c1-13-18(21(30)25-14-6-4-10-23-12-14)19(15-7-2-3-8-16(15)29(31)32)28-22(24-13)26-20(27-28)17-9-5-11-33-17/h2-12,19H,1H3,(H,25,30)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCRTFVNTUBGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2895319.png)
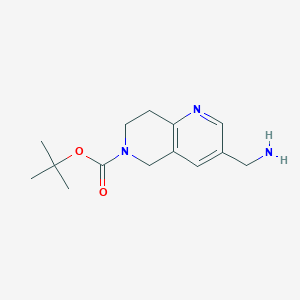
![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)
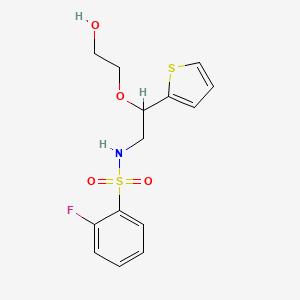

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)
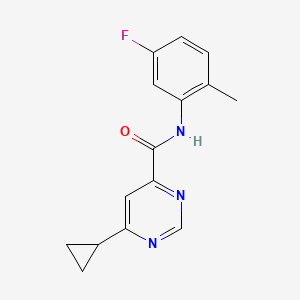
![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)
